molecular formula C8H10N2O3S B13498840 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid

Cat. No.: B13498840
M. Wt: 214.24 g/mol
InChI Key: RNKLVHMCMMVRFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thioamide with an α-haloketone, followed by cyclization to form the isothiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(I) or ruthenium(II) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Scientific Research Applications

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both an isothiazole ring and an acetamido group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-[acetyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-4-6(8(12)13)7(14-9-4)10(3)5(2)11/h1-3H3,(H,12,13)

InChI Key

RNKLVHMCMMVRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)N(C)C(=O)C

Origin of Product

United States

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